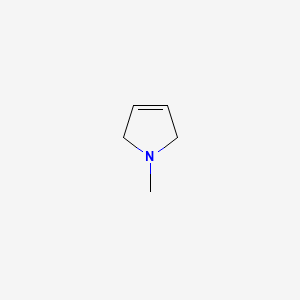2,5-Dihydro-1-methylpyrrole
CAS No.: 554-15-4
Cat. No.: VC3768505
Molecular Formula: C5H9N
Molecular Weight: 83.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 554-15-4 |
|---|---|
| Molecular Formula | C5H9N |
| Molecular Weight | 83.13 g/mol |
| IUPAC Name | 1-methyl-2,5-dihydropyrrole |
| Standard InChI | InChI=1S/C5H9N/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3 |
| Standard InChI Key | AHVYPIQETPWLSZ-UHFFFAOYSA-N |
| SMILES | CN1CC=CC1 |
| Canonical SMILES | CN1CC=CC1 |
Introduction
Chemical Identity and Basic Properties
Molecular Characteristics
2,5-Dihydro-1-methylpyrrole, systematically named 1-methyl-2,5-dihydropyrrole, is a partially saturated pyrrole derivative. Its structure features a five-membered ring with one nitrogen atom and a methyl group at the 1-position. The molecular formula C₅H₉N corresponds to a molecular weight of 83.13 g/mol, as calculated from isotopic composition .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉N | |
| Molecular Weight (g/mol) | 83.13 | |
| Density (g/cm³) | 0.893 | |
| Boiling Point (°C) | 82.9 (at 760 mmHg) | |
| Refractive Index | 1.477 |
The compound’s IUPAC name, 1-methyl-2,5-dihydropyrrole, reflects its saturation at the 2 and 5 positions. Its SMILES notation (CN1CC=CC1) and InChIKey (AHVYPIQETPWLSZ-UHFFFAOYSA-N) provide unambiguous structural identifiers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) data for closely related pyrrolidine derivatives reveal characteristic shifts for methyl and olefinic protons. For instance, in N-methylpyrrolidine analogs, the methyl group typically resonates near δ 2.3 ppm in ¹H NMR, while unsaturated protons in dihydropyrroles appear between δ 5.0–6.0 ppm . Mass spectrometry of the compound would likely show a molecular ion peak at m/z 83, consistent with its molecular weight .
Synthesis and Manufacturing
Historical Synthetic Approaches
While no explicit literature details the synthesis of 2,5-dihydro-1-methylpyrrole, analogous compounds suggest viable routes:
-
Dehydrogenative Heterocyclization: Platinum-catalyzed reactions of aminoalcohols could form the pyrrole backbone, with subsequent methylation introducing the substituent.
-
Palladium-Catalyzed C-H Functionalization: The C2 and C5 positions in pyrroles show heightened reactivity for arylation, which might be adapted for saturation control.
Modern Methodological Gaps
Structural Elucidation and Conformational Analysis
X-Ray Crystallography Insights
Single-crystal studies of analogous 1H-pyrrole-2,5-dione derivatives reveal planar ring systems with bond lengths of 1.41 Å for N–C and 1.22 Å for C=O . For 2,5-dihydro-1-methylpyrrole, computational models predict a slightly puckered ring due to partial saturation, with dihedral angles between 64.8° and 85.6° depending on substituent interactions .
Tautomerism and Isomerism
The compound exhibits potential for tautomerism between enamine and imine forms, though the 2,5-dihydro configuration likely stabilizes the enamine form. Stereoisomerism is improbable given the compound’s symmetry, but rotational barriers around the N–CH₃ bond may create conformational isomers.
Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Exposure to strong oxidizers (e.g., KMnO₄) may fully saturate the ring or cleave it, depending on conditions.
-
Reduction: Catalytic hydrogenation could further saturate the dihydro ring to pyrrolidine, though the methyl group may sterically hinder this .
Applications and Industrial Relevance
Pharmaceutical Intermediate
While no direct bioactivity data exists for 2,5-dihydro-1-methylpyrrole, structurally similar 1H-pyrrole-2,5-dione derivatives exhibit anti-inflammatory and antimicrobial properties . This compound could serve as a precursor for such molecules via oxidation to the dione form.
Specialty Chemicals
The compound’s heterocyclic structure makes it a candidate for:
-
Ligands in catalytic systems (e.g., palladium complexes for cross-coupling)
-
Monomers for conductive polymers, given pyrrole’s electron-rich nature
Future Research Directions
Synthetic Optimization
Developing efficient routes using modern catalysis (e.g., photoredox or flow chemistry) could enhance accessibility.
Biological Screening
Priority areas include:
-
Antimicrobial assays against Gram-positive/negative strains
-
Cytokine modulation studies in immune cells
Materials Science Applications
Investigating its use in:
-
Organic semiconductors
-
Metal-organic frameworks (MOFs) for gas storage
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume